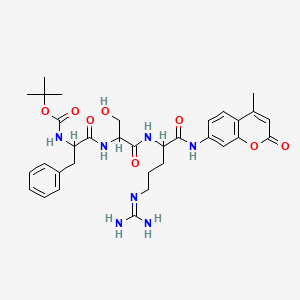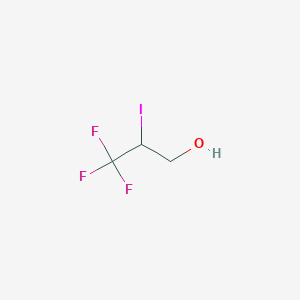
aluminum(III) sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum(III) sulfide is a chemical compound with the formula Al₂S₃. This colorless species has an interesting structural chemistry, existing in several forms. The material is sensitive to moisture, hydrolyzing to hydrated aluminum oxides/hydroxides when exposed to the atmosphere . The hydrolysis reaction generates gaseous hydrogen sulfide (H₂S) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum(III) sulfide can be prepared through the direct combination of aluminum metal and sulfur. The reaction is highly exothermic and proceeds as follows: [ 2Al + 3S \rightarrow Al_2S_3 ] This reaction typically requires heating the mixture to a temperature above the melting point of sulfur (around 115°C) .
Industrial Production Methods: In industrial settings, this compound is produced by igniting a mixture of aluminum and sulfur. The reaction is so exothermic that it does not require external heating once initiated .
Types of Reactions:
Hydrolysis: this compound reacts with water to form aluminum hydroxide and hydrogen sulfide gas: [ Al_2S_3 + 6H_2O \rightarrow 2Al(OH)_3 + 3H_2S ]
Reaction with Acids: It reacts with hydrochloric acid to form aluminum chloride and hydrogen sulfide: [ Al_2S_3 + 6HCl \rightarrow 2AlCl_3 + 3H_2S ]
Common Reagents and Conditions:
Water: Hydrolysis occurs readily in the presence of moisture.
Hydrochloric Acid: Used in reactions to produce aluminum chloride and hydrogen sulfide.
Major Products:
Hydrogen Sulfide (H₂S): A toxic gas with a characteristic foul odor.
Aluminum Hydroxide (Al(OH)₃): A compound used in various industrial applications.
Scientific Research Applications
Aluminum(III) sulfide has several applications in scientific research:
Water Treatment: It is used to remove phosphates and heavy metals from wastewater.
Organic Chemistry: Serves as a precursor or catalyst in the synthesis of sulfur-containing compounds.
Electronics: Incorporated into semiconductor materials and devices.
Pyrotechnics: Used in compositions for producing dense white smoke in smoke grenades and signaling devices.
Pest Control: Functions as a fumigant for pest control in stored grains and agricultural products.
Mechanism of Action
Aluminum(III) sulfide can be compared with other metal sulfides such as aluminum oxide (Al₂O₃), aluminum selenide (Al₂Se₃), and aluminum telluride (Al₂Te₃) . Unlike aluminum oxide, where aluminum centers occupy octahedral holes, the more expanded framework of this compound stabilizes the aluminum centers into one-third of the tetrahedral holes of a hexagonally close-packed arrangement of sulfide anions . This unique structural arrangement differentiates this compound from its counterparts.
Comparison with Similar Compounds
- Aluminum Oxide (Al₂O₃)
- Aluminum Selenide (Al₂Se₃)
- Aluminum Telluride (Al₂Te₃)
Aluminum(III) sulfide’s sensitivity to moisture and its unique structural properties make it distinct from these similar compounds.
Properties
Molecular Formula |
Al2S3 |
|---|---|
Molecular Weight |
150.2 g/mol |
IUPAC Name |
sulfanylidene(sulfanylidenealumanylsulfanyl)alumane |
InChI |
InChI=1S/2Al.3S |
InChI Key |
ZPXDOGRYMSWBBM-UHFFFAOYSA-N |
Canonical SMILES |
[Al](=S)S[Al]=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-2-(thiophen-2-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B12062980.png)









![(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine](/img/structure/B12063057.png)

